molecular formula C19H14O2 B14306236 Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate CAS No. 114611-39-1

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate

Cat. No.: B14306236
CAS No.: 114611-39-1
M. Wt: 274.3 g/mol
InChI Key: SPCMPTUENYUIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate is a complex organic compound characterized by its unique cyclopropene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate typically involves the reaction of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid with propargyl alcohol under esterification conditions. This reaction is usually catalyzed by a strong acid such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. The cyclopropene ring is highly strained, making it reactive towards ring-opening reactions and other transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 2,3-diphenylcycloprop-2-ene-1-carboxylate is unique due to its cyclopropene ring structure, which imparts significant strain and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.

Properties

CAS No.

114611-39-1

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

prop-2-ynyl 2,3-diphenylcycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C19H14O2/c1-2-13-21-19(20)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h1,3-12,18H,13H2

InChI Key

SPCMPTUENYUIEV-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1C(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.